The Azetidine Linchpin: A Technical Guide to tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate
The Azetidine Linchpin: A Technical Guide to tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Small, strained ring systems, once viewed as mere curiosities, have emerged as powerful tools for navigating chemical space. Among these, the azetidine scaffold has garnered significant attention for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability to drug candidates. This guide provides an in-depth technical overview of a key intermediate that unlocks the potential of this versatile heterocycle: tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate .
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the core properties, synthesis, and reactivity of this pivotal building block. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for understanding and applying this reagent with confidence and scientific rigor.
Core Molecular Profile and Physicochemical Properties
tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate, with the CAS Number 193153-43-2, is a crystalline solid that serves as a stable yet highly reactive precursor for the introduction of the 3-azetidinyl moiety. The molecule's utility is derived from the convergence of two key structural features: the Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen and the excellent leaving group character of the tosylate at the C3 position. The Boc group ensures stability and facilitates handling and purification, while the tosylate primes the molecule for efficient nucleophilic substitution.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₅S | PubChem[1] |
| Molecular Weight | 327.4 g/mol | PubChem[1] |
| Appearance | White to off-white solid | (Inferred from common supplier data) |
| IUPAC Name | tert-butyl 3-[(4-methylphenyl)sulfonyloxy]azetidine-1-carboxylate | PubChem[1] |
| CAS Number | 193153-43-2 | PubChem[1] |
Synthesis of the Azetidine Precursor: A Step-by-Step Protocol
The synthesis of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate is most commonly achieved through the tosylation of its corresponding alcohol precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. The following protocol represents a robust and scalable method for this transformation.
Experimental Protocol: Tosylation of tert-Butyl 3-hydroxyazetidine-1-carboxylate
Materials:
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tert-Butyl 3-hydroxyazetidine-1-carboxylate
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p-Toluenesulfonyl chloride (TsCl)
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Pyridine or Triethylamine (Et₃N)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
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Addition of Base: To the cooled solution, add pyridine or triethylamine (1.5 - 2.0 eq) and stir for 10-15 minutes. The base acts as a scavenger for the hydrochloric acid generated during the reaction and also as a catalyst.
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Tosylation: Add p-toluenesulfonyl chloride (1.1 - 1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C. The tosyl chloride is the source of the tosyl group that will activate the hydroxyl group.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
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Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if triethylamine is used), saturated aqueous NaHCO₃ solution, and brine. The acidic wash removes the amine base, while the bicarbonate wash removes any remaining acidic impurities.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-(tosyloxy)azetidine-1-carboxylate as a white to off-white solid.
Causality in Experimental Design:
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Anhydrous Conditions: The reaction is sensitive to moisture as water can hydrolyze the tosyl chloride and react with the tosylated product.
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Inert Atmosphere: Prevents side reactions with atmospheric components.
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Excess Base: Ensures complete scavenging of the generated HCl, driving the reaction to completion.
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Controlled Temperature: The initial cooling to 0 °C controls the exothermic nature of the reaction upon addition of the highly reactive tosyl chloride.
Reactivity and Mechanistic Insights
The synthetic utility of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate lies in the high reactivity of the C3 position towards nucleophilic attack. The tosylate group is an excellent leaving group due to the ability of the sulfonate anion to delocalize its negative charge, making it a weak base.
Nucleophilic Substitution (S(_N)2) Reactions:
The primary reaction pathway for this substrate is the S(N)2 mechanism.[2][3][4][5] This is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom from the backside of the leaving group, resulting in an inversion of stereochemistry at the reaction center.
Caption: General synthetic pathway towards Baricitinib.
Spectral Data and Characterization
The structural integrity of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate is confirmed through various spectroscopic techniques. While a comprehensive set of experimental spectra is not readily available in the public domain, data from closely related structures and predictive models provide a reliable basis for characterization. [6][7]
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| t-Bu | ~1.4 | Singlet (s) | 9H |
| Azetidine CH₂ | ~3.8 - 4.2 | Multiplet (m) | 4H |
| Azetidine CH | ~4.9 - 5.1 | Multiplet (m) | 1H |
| Ar-CH₃ | ~2.4 | Singlet (s) | 3H |
| Ar-H | ~7.3 (d), ~7.8 (d) | Doublet (d) | 4H |
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| t-Bu (CH₃) | ~28 |
| t-Bu (C) | ~80 |
| Azetidine CH₂ | ~55-60 |
| Azetidine CH | ~70-75 |
| Ar-CH₃ | ~21 |
| Ar-C | ~127-145 |
| C=O | ~156 |
Key IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (carbamate) | ~1700 |
| S=O (sulfonate) | ~1350 and ~1170 |
| C-O (ester) | ~1100-1200 |
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling tert-butyl 3-(tosyloxy)azetidine-1-carboxylate. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate is a cornerstone intermediate for the synthesis of 3-substituted azetidines. Its well-defined reactivity, governed by the interplay of the Boc protecting group and the tosylate leaving group, provides a reliable and versatile platform for the construction of complex molecules. The principles and protocols outlined in this guide are intended to empower researchers to leverage the full potential of this valuable building block in their drug discovery and development endeavors. By understanding the underlying chemical principles, scientists can confidently and efficiently incorporate the azetidine motif into their target molecules, paving the way for the next generation of innovative therapeutics.
References
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Xu, J., Cai, J., Chen, J., Zong, X., Wu, X., Ji, M., & Wang, P. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205–208. [Link]
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Luo, Y., Liu, Y., & Zhang, H. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 127. [Link]
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ResearchGate. (2025). An Efficient Synthesis of Baricitinib. Retrieved from [Link]
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Scribd. (n.d.). Xu Et Al 2016 an Efficient Synthesis of Baricitinib. Retrieved from [Link]
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Kos, J., et al. (2022). Synthesis of [²H₅]baricitinib via [²H₅]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 65(5), 156-161. [Link]
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Couto, I., et al. (2018). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 54(73), 10294-10297. [Link]
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Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
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SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate. Retrieved from [Link]
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BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
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The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]
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